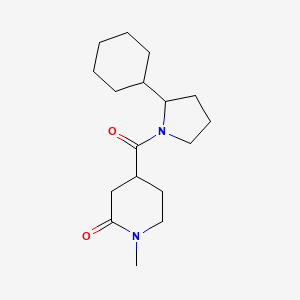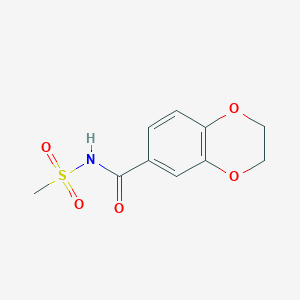
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one, also known as PCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCC is a white crystalline powder that is soluble in water and methanol. It is a derivative of pyrrolidine and piperidine and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one involves the oxidation of alcohols to aldehydes or ketones. It works by transferring an oxygen atom from the reagent to the alcohol, resulting in the formation of the corresponding carbonyl compound. 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one is a mild and selective oxidizing agent that is commonly used in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. However, studies have shown that 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one with caution and to use appropriate protective equipment when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one is its high selectivity in oxidizing alcohols to carbonyl compounds. It is also relatively easy to handle and store. However, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be expensive and may not be readily available in some laboratories. Additionally, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be sensitive to moisture and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for research involving 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. One potential area of research is the development of new synthetic methods using 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one as a reagent. Another area of research is the investigation of the biochemical and physiological effects of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one. Additionally, 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one could be used in the synthesis of new pharmaceutical compounds with potential therapeutic applications. Further research is needed to fully understand the potential applications of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one in various fields.
Métodos De Síntesis
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one can be synthesized through a multistep process involving the reaction of cyclohexanone with pyrrolidine, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the product with oxalyl chloride, resulting in the formation of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one.
Aplicaciones Científicas De Investigación
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one has been widely used in scientific research as a reagent in organic synthesis, particularly in the synthesis of amides and esters. It has also been used in the synthesis of various alkaloids and other organic compounds.
Propiedades
IUPAC Name |
4-(2-cyclohexylpyrrolidine-1-carbonyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-18-11-9-14(12-16(18)20)17(21)19-10-5-8-15(19)13-6-3-2-4-7-13/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXSALDULAOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)N2CCCC2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)


![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)